5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid
Description
Properties
IUPAC Name |
5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-10(2)4-6-3-7(9(11)12)13-8(6)5-10/h3H,4-5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXULLQCHITUUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1)SC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160069 | |
| Record name | 5,6-Dihydro-5,5-dimethyl-4H-cyclopenta[b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346672-64-7 | |
| Record name | 5,6-Dihydro-5,5-dimethyl-4H-cyclopenta[b]thiophene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346672-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-5,5-dimethyl-4H-cyclopenta[b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid typically involves the reaction of benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid. The benzylidene derivatives are prepared via the Vilsmeier reaction of 2-benzylidenecyclopentanone . The reaction conditions often include the use of solvents such as ethyl acetate and hexane, and the product is isolated by column chromatography over silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale chromatography techniques for product isolation.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that derivatives of cyclopenta[b]thiophene compounds exhibit significant anticancer properties. For instance, studies have shown that certain modifications to the cyclopenta[b]thiophene structure can enhance their efficacy against various cancer cell lines. A notable study demonstrated that compounds related to 5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid exhibited cytotoxic effects on breast cancer cells, suggesting a promising avenue for drug development in oncology .
Neuroprotective Effects:
Another area of investigation is the neuroprotective potential of this compound. Research indicates that cyclopenta[b]thiophene derivatives may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This could lead to the development of new therapeutic agents for conditions like Alzheimer's disease .
Materials Science
Organic Electronics:
The compound has been explored as a building block in organic semiconductors due to its unique electronic properties. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been studied extensively. The structural characteristics of this compound allow for effective charge transport, making it a suitable candidate for enhancing the performance of these devices .
Polymer Synthesis:
Additionally, this compound can be utilized in synthesizing polymers with specific optical and electronic properties. By incorporating it into polymer matrices, researchers can tailor materials for applications in sensors and flexible electronics .
Organic Synthesis
Synthetic Intermediates:
In organic synthesis, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations that are useful in creating pharmaceuticals and agrochemicals .
Case Studies:
| Study Title | Application | Findings |
|---|---|---|
| "Anticancer Properties of Cyclopenta[b]thiophenes" | Medicinal Chemistry | Demonstrated cytotoxicity against breast cancer cells; potential for drug development |
| "Neuroprotective Effects of Cyclopenta[b]thiophenes" | Neuropharmacology | Reduced oxidative stress and inflammation; implications for Alzheimer's therapy |
| "Organic Semiconductors from Cyclopenta[b]thiophenes" | Materials Science | Enhanced charge transport properties; application in OLEDs and OPVs |
| "Synthesis of Complex Organic Molecules" | Organic Synthesis | Effective synthetic intermediate; versatile reactivity |
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 5,5-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid with structurally and functionally related compounds, focusing on physicochemical properties, synthetic applications, and biological activities.
Functional Group Derivatives
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid Hydrazide (CAS: 750599-01-0)
- Structure : Replaces the carboxylic acid with a hydrazide group (-CONHNH₂).
- Molecular Formula : C₈H₁₀N₂OS.
- Properties: Melting point 154–156°C, higher hydrogen-bonding capacity (2 donors, 3 acceptors) compared to the carboxylic acid .
- Applications : Hydrazides are intermediates for synthesizing heterocycles (e.g., triazoles), leveraging nucleophilic reactivity for drug discovery .
Ethyl 5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
- Structure : Ethyl ester derivative.
- Properties : Lower polarity than the acid, enhancing lipid solubility. Discontinued commercially, suggesting niche use .
- Utility : Esters are prodrug candidates, hydrolyzed in vivo to release the active carboxylic acid .
Structural Analogs
(9aM)-5,5-Dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic Acid (ZXJ Ligand)
- Structure : Naphtho-fused thiophene core instead of cyclopentane.
- Molecular Formula : C₁₅H₁₄O₂S.
- Applications : Demonstrated ligand activity in protein binding (PDB entry), with the extended aromatic system enhancing π-π interactions in enzymatic pockets .
3-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid
- Structure : Methoxy substituent at the 3-position.
- Impact : Electron-donating methoxy group increases electron density on the thiophene ring, altering acidity (pKa) and reactivity in electrophilic substitutions .
Bioactive Derivatives
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Compound 24)
- Structure: Incorporates cyano and sulfamoyl groups.
- Activity : Potent antiproliferative agent against MCF7 breast cancer cells (IC₅₀ < 1 µM) via tyrosine kinase inhibition .
- Comparison: The cyano group enhances binding to ATP pockets, while the parent carboxylic acid lacks this specificity.
4-(5,6-Dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol (Compound 25)
- Structure : Fused triazine-thiophene system.
- Activity : Selective kinase inhibitor with improved metabolic stability over carboxylic acid derivatives due to reduced polarity .
Physicochemical and Material Science Comparisons
*Estimated via computational methods.
- Complexation Efficiency : The target acid achieves 94% complexation with fluorescent inhibitors, outperforming 3-thiophenecarboxylic acid (91%) due to its rigid bicyclic structure enhancing π-stacking .
Key Research Findings
- Synthetic Versatility : The carboxylic acid serves as a precursor for esters, hydrazides, and amides, enabling diversification in drug discovery .
- Biological Relevance : While the parent acid shows moderate bioactivity, derivatives like Compound 24 exhibit enhanced potency through targeted substituents (e.g., sulfonamide groups) .
- Material Applications : High complexation efficiency (94%) suggests utility in optoelectronic materials or sensors .
Biological Activity
5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (CAS No. 1346672-64-7) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a cyclopentathiophene backbone with a carboxylic acid functional group, contributing to its biological activity. Its molecular formula is , and it exhibits a purity of approximately 95% in commercial preparations .
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit a range of biological activities, including:
- Antibacterial Properties : Some derivatives have shown significant antibacterial effects against various strains.
- Antifungal Activity : Similar compounds have demonstrated effectiveness against fungal pathogens.
- Anticancer Potential : Initial studies suggest that certain structural analogs may inhibit cancer cell proliferation.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The methods used often adapt known synthetic pathways for thiophene derivatives. A notable synthesis approach includes:
- Formation of the cyclopentathiophene core.
- Introduction of the carboxylic acid group through oxidation or carboxylation reactions.
Anticancer Activity
A study published by MDPI highlighted the anticancer potential of thiophene derivatives. In vitro assays demonstrated that certain derivatives could inhibit the growth of cancer cell lines with IC50 values ranging from 24.57 to 58.20 μM . Although specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy.
Antibacterial Effects
Research on related thiophene compounds has shown promising antibacterial activity. For instance, terthiophenes were evaluated for their ability to disrupt bacterial cell membranes, leading to cell death . The mechanism often involves reactive oxygen species (ROS) generation that damages cellular components.
Data Table: Summary of Biological Activities
| Activity Type | Compound | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | Thiophene Derivative | 24.57 - 58.20 | |
| Antibacterial | Terthiophene | Varies | |
| Antifungal | Terthiophene | Not specified |
Future Research Directions
Given the preliminary findings regarding the biological activity of thiophene derivatives, further research is warranted to:
- Investigate Specific Mechanisms : Understanding how this compound interacts at the molecular level with biological targets.
- Conduct In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Explore Structure-Activity Relationships (SAR) : Identifying modifications that enhance biological activity while reducing toxicity.
Q & A
Q. Key Methodological Steps :
- Reflux in ethanol with catalytic acetic acid (5–24 hours).
- Purification via recrystallization (e.g., isopropyl alcohol or ethanol).
- Acidic/basic workup for carboxyl group liberation.
Advanced: How can reaction yields be optimized for this compound’s synthesis?
Yield optimization requires systematic variation of:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or stronger acids (e.g., H₂SO₄) could accelerate cyclization .
- Temperature control : Higher reflux temperatures (e.g., 80–100°C) may reduce reaction time but risk side reactions.
- Stoichiometry : Adjusting aldehyde/ketone ratios to favor desired intermediates.
Example : A 94% yield was achieved for a benzo[b]thiophene derivative using triacetoxy intermediates and ethanol recrystallization .
Basic: What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., acetic acid) .
- Containment : Sweep spills into sealed containers to prevent environmental release .
- PPE : Wear nitrile gloves and lab coats; avoid contact with skin/eyes due to potential irritancy .
Advanced: How can structural ambiguities in derivatives be resolved?
Q. Multimodal Characterization :
- X-ray crystallography : Resolves dihedral angles (e.g., 3.1–3.6° for thiophene-carboxylate planes) and hydrogen-bonding networks (O–H···O dimers) .
- NMR/IR spectroscopy : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- Microanalysis : Validate purity (>95% by CHNS elemental analysis) .
Case Study : A methoxycarbonyl-thiophene derivative was unambiguously characterized via X-ray and IR, confirming coplanar ester-carboxylate geometry .
Advanced: How to design derivatives for biological activity screening?
Q. Strategies :
- Functional group diversification : Introduce hydroxypropoxy or allyloxy moieties to enhance solubility or target binding, as demonstrated in anti-inflammatory thiophene derivatives .
- Bioisosteric replacement : Substitute methyl groups with halogens or electron-withdrawing groups to modulate pharmacokinetics .
- In silico screening : Use molecular docking to predict interactions with targets (e.g., cyclooxygenase for anti-inflammatory activity) .
Example : Bis-allyloxy derivatives of diaryl thiophene-2-carboxylic acids showed improved anti-inflammatory efficacy in vitro .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
